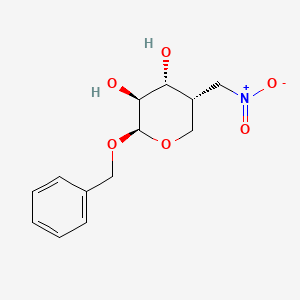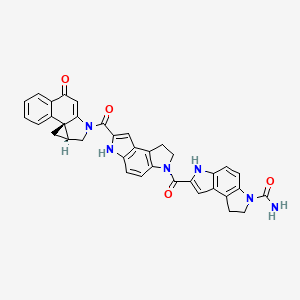![molecular formula C12H22O10S B11829545 (3R,4S,5R,6R)-2-[(3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-sulfanyloxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B11829545.png)
(3R,4S,5R,6R)-2-[(3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-sulfanyloxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (3R,4S,5R,6R)-2-[(3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-sulfanyloxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol is a complex carbohydrate derivative It features multiple hydroxyl groups and a sulfanyl group, making it a highly functionalized molecule
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S,5R,6R)-2-[(3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-sulfanyloxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol typically involves the protection of hydroxyl groups, selective functionalization, and subsequent deprotection steps. Common synthetic routes include:
Protection of Hydroxyl Groups: Using protecting groups such as acetals or silyl ethers to prevent unwanted reactions at hydroxyl sites.
Functionalization: Introduction of the sulfanyl group through nucleophilic substitution reactions.
Deprotection: Removal of protecting groups to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: Reduction of carbonyl groups back to hydroxyl groups using reducing agents like sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions to introduce or modify functional groups.
Common Reagents and Conditions
Oxidizing Agents: PCC, potassium permanganate (KMnO4).
Reducing Agents: NaBH4, lithium aluminum hydride (LiAlH4).
Solvents: Methanol, dichloromethane, and water.
Major Products
The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, which can be further functionalized for specific applications.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology
In biological research, the compound is studied for its potential role in cellular processes and as a precursor for biologically active molecules.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential, including as antiviral or anticancer agents.
Industry
In industrial applications, the compound is used in the synthesis of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The hydroxyl and sulfanyl groups can form hydrogen bonds and coordinate with metal ions, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and derivative of the compound.
相似化合物的比较
Similar Compounds
(3R,4S,5R,6R)-2-[(3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-sulfanyloxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol: A similar compound with slight variations in functional groups.
1-Boc-4-AP: A compound used as an intermediate in the manufacture of fentanyl.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of hydroxyl and sulfanyl groups, which confer distinct chemical reactivity and potential biological activity.
属性
分子式 |
C12H22O10S |
|---|---|
分子量 |
358.36 g/mol |
IUPAC 名称 |
(3R,4S,5R,6R)-2-[(3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-sulfanyloxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H22O10S/c13-1-3-5(15)7(17)9(19)11(20-3)22-12-10(23)8(18)6(16)4(2-14)21-12/h3-19,23H,1-2H2/t3-,4-,5+,6+,7+,8+,9-,10-,11?,12?/m1/s1 |
InChI 键 |
BSWKYGVPIFZTTM-KJOSSORGSA-N |
手性 SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)OC2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)S)O)O)O)O |
规范 SMILES |
C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)O)S)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[(2R,3S,4R,5R)-3-benzoyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B11829480.png)

![((3aR,4R,6R,6aR)-6-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl isobutyrate](/img/structure/B11829496.png)


![((2S,3S)-4-(benzyloxy)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaph osphol-2-yl)di-tert-butylphosphine oxide](/img/structure/B11829510.png)
![(Z)-N-benzyl-1-((2S,3S,5R,7S,9S)-9-isopropyl-3,4-dimethyl-2-phenyl-1,6-dioxa-4-azaspiro[4.4]nonan-7-yl)methanimine oxide](/img/structure/B11829513.png)

![Benzyl (benzo[d][1,3]dioxol-5-ylmethyl)(methyl)carbamate](/img/structure/B11829522.png)


![[(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]carbamate](/img/structure/B11829541.png)
